N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of a suitable oxidizing agent and a catalyst to facilitate the coupling process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing green chemistry principles. This includes the use of environmentally friendly reagents and solvents, as well as energy-efficient reaction conditions. The process can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety profiles .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and other industrial materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides like N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(2-pyridinyl)phenyl)-1,3-oxazol-2-amine and other derivatives of tetrahydroquinoline .
Uniqueness
What sets N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide apart is its unique combination of the tetrahydroquinoline and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-27(23,24)22-13-5-6-17-7-10-18(14-20(17)22)21-28(25,26)19-11-8-16(9-12-19)15(2)3/h7-12,14-15,21H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXDWVVWHFVNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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